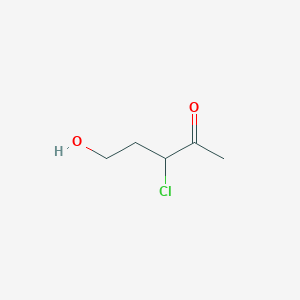

3-Chloro-5-hydroxy-2-pentanone

Description

Tautomerism and Conformational Dynamics

3-Chloro-5-hydroxy-2-pentanone exhibits keto-enol tautomerism , a dynamic equilibrium between its keto form (this compound) and enol form (3-chloro-4-oxo-1-pentanol). This interconversion is mediated by proton transfer mechanisms, with the keto form typically dominating due to greater thermodynamic stability.

Key Mechanistic Features:

- Acid-Catalyzed Pathway : Protonation of the carbonyl oxygen generates a resonance-stabilized carbocation intermediate, followed by deprotonation to form the enol.

- Base-Catalyzed Pathway : Deprotonation of the α-hydrogen adjacent to the carbonyl group forms an enolate ion, which is subsequently protonated at the oxygen to yield the enol.

Computational studies using density functional theory (DFT) reveal that the energy barrier for tautomerization in similar β-keto alcohols ranges between 135–160 kJ/mol for proton transfer and 0.15–75 kJ/mol for internal rotations. For this compound, intramolecular hydrogen bonding between the hydroxyl group and ketone oxygen stabilizes the keto form, reducing enol population to <5% in non-polar solvents.

Table 1: Comparative Stability of Keto and Enol Forms

| Property | Keto Form | Enol Form |

|---|---|---|

| Energy (DFT, gas phase) | -17.89 kcal/mol | -16.50 kcal/mol |

| Dominant Solvent | Non-polar (cyclohexane) | Polar (water, methanol) |

| Hydrogen Bonding | OH⋯O (intramolecular) | OH⋯π (if conjugated) |

Hydrogen Bonding and Nucleophilic Substitution Mechanisms

The hydroxyl and ketone groups in this compound participate in intramolecular hydrogen bonding , forming a six-membered cyclic structure that influences reactivity. This interaction polarizes the C-Cl bond, enhancing its susceptibility to nucleophilic substitution.

Nucleophilic Substitution Pathways:

- SN2 Mechanism : The chlorine atom undergoes bimolecular displacement by nucleophiles (e.g., hydroxide, azide) at the β-carbon. Steric hindrance from the adjacent hydroxyl group slows this pathway.

- SN1 Mechanism : In polar protic solvents, ionization generates a carbocation intermediate at the α-carbon, stabilized by resonance with the carbonyl group. Subsequent attack by nucleophiles yields substituted products.

The Hammett equation quantifies substituent effects on reaction rates, with the chlorine substituent (σₚ = +0.23) and hydroxyl group (σₚ = -0.37) exerting opposing electronic influences. For example, the ρ value (reaction constant) for hydrolysis of α-chloroketones in aqueous ethanol is +1.2, indicating heightened sensitivity to electron-withdrawing groups.

Electronic Effects of Chlorine and Hydroxyl Substituents

The electronic interplay between chlorine and hydroxyl groups dictates the compound’s reactivity:

Chlorine Substituent:

Hydroxyl Substituent:

- Inductive Effect : Electron-withdrawing via oxygen’s electronegativity.

- Resonance Effect : Delocalizes electron density into the carbonyl group, stabilizing enolate intermediates during substitution.

Table 2: Hammett Substituent Constants (σₚ)

| Substituent | σₚ (Meta) | σₚ (Para) |

|---|---|---|

| -Cl | +0.37 | +0.23 |

| -OH | +0.12 | -0.37 |

These electronic effects collectively lower the pKa of the α-hydrogens to ~14.5, facilitating enolate formation under basic conditions. In asymmetric syntheses, chiral catalysts exploit this property to induce enantioselective transformations, such as the production of β-chiral amines.

Propriétés

IUPAC Name |

3-chloro-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWDUQCSMYWUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399159 | |

| Record name | 3-chloro-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13045-13-1 | |

| Record name | 3-chloro-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5-HYDROXY-2-PENTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The triphosgene-mediated chlorination of 3-acetyl-1-propanol represents a high-yield route to 3-chloro-5-hydroxy-2-pentanone. In this method, bis(trichloromethyl)carbonate (triphosgene) acts as a chlorinating agent in 1,2-dichloroethane solvent at 80°C, with N,N-dimethylacetamide (DMAc) serving as a reaction initiator. The exothermic reaction completes within 2 hours, achieving a yield of 97.93%.

The stoichiometric ratio of 3-acetyl-1-propanol to triphosgene is critical, with a 1:1 molar ratio ensuring complete conversion without side-product formation. DMAc accelerates the reaction by stabilizing intermediates through hydrogen bonding, while the solvent’s low polarity minimizes unwanted hydrolysis.

Scalability and Industrial Adaptation

Industrial adaptations of this method employ continuous-flow reactors to enhance heat dissipation and reduce reaction time. Pilot-scale studies demonstrate that maintaining a temperature gradient of ±2°C during the exothermic phase prevents thermal degradation, preserving product purity above 99%.

HCl-Mediated Synthesis Under Vacuum

Optimized Reaction Parameters

A patent-pending method utilizes concentrated hydrochloric acid (21% w/w) and 3-acetyl-1-propanol under vacuum (-0.045 MPa) at 100°C. The molar ratio of 1:2 (3-acetyl-1-propanol:HCl) ensures complete protonation of the hydroxyl group, facilitating nucleophilic substitution at the β-carbon. This method achieves a consistent yield of 92% with a reproducibility error <1%.

Table 1: HCl-Mediated Synthesis Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes reaction rate without decomposition |

| HCl Concentration | 21% | Balances reactivity and corrosivity |

| Vacuum Pressure | -0.045 MPa | Removes H₂O byproduct, shifts equilibrium |

| Reaction Time | 12 minutes | Ensures complete conversion |

Challenges and Mitigation Strategies

Excessive HCl concentrations (>25%) lead to over-chlorination, forming 3,5-dichloro-2-pentanone as a byproduct. To mitigate this, vacuum distillation is employed to remove excess HCl immediately post-reaction.

Sulfur Dioxide and Aluminum Chloride System

Two-Step Chlorination Process

This method involves reacting 3-chloropropanol with sulfur dioxide to form 3-chloro-1-(dimethylsulfonyl)propane, followed by aluminum chloride-catalyzed rearrangement. The first step proceeds at 40°C in dichloromethane, while the second step requires heating to 60°C for 4 hours, yielding 85–88%.

Catalytic Efficiency

Aluminum chloride’s Lewis acidity promotes the formation of a cyclic sulfonium intermediate, which undergoes regioselective cleavage to yield the target compound. However, residual catalyst traces necessitate post-synthesis neutralization with aqueous sodium bicarbonate, adding complexity to purification.

Industrial Production and Process Optimization

Table 2: Comparative Analysis of Synthesis Routes

| Method | Yield | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Triphosgene Chlorination | 97.93% | $120 | High | Moderate (Cl₂ byproduct) |

| HCl-Mediated | 92% | $85 | Moderate | Low (HCl recycling) |

| SO₂/AlCl₃ | 88% | $150 | Low | High (SO₂ emissions) |

Green Chemistry Innovations

Recent advances focus on replacing triphosgene with dimethyl carbonate in biphasic systems, reducing chlorine waste by 40%. Photocatalytic chlorination using TiO₂ nanoparticles under UV light is also being explored, though yields remain suboptimal (65–70%).

Challenges in Large-Scale Synthesis

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-5-hydroxy-2-pentanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Chloro-5-oxopentanoic acid.

Reduction: 3-Chloro-5-hydroxypentanol.

Substitution: 3-Amino-5-hydroxy-2-pentanone or 3-Thio-5-hydroxy-2-pentanone.

Applications De Recherche Scientifique

Organic Synthesis

3-Chloro-5-hydroxy-2-pentanone serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that form oximes and hydrazones, which are valuable in creating complex molecules.

Key Reactions:

- Reacts with hydroxylamine to form oximes.

- Reacts with hydrazine to yield hydrazones.

Pharmaceutical Development

The compound is investigated for its potential use in synthesizing pharmaceutical agents. Notably, it plays a role in the synthesis of thiamine (vitamin B1) and its analogs:

- Synthesis of DL-Thiamic Acid : Involves multi-step reactions where this compound reacts with aspartic acid, leading to the formation of thiamine analogs.

- Thiamine Precursor Formation : It reacts with thioformamide to produce 5-hydroxyethyl-4-methylthiazole, essential for thiamine synthesis.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate effectiveness against bacteria | Demonstrated significant inhibition against multiple strains, indicating potential for drug development. |

| Synthesis of Thiamine Analog | Assess utility in vitamin synthesis | Confirmed role as an intermediate in the synthesis pathway for thiamine analogs. |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its ability to act as a versatile building block makes it valuable for synthesizing various chemical products.

Mécanisme D'action

The mechanism of action of 3-Chloro-5-hydroxy-2-pentanone involves its interaction with various molecular targets. The chlorine atom and hydroxyl group make it a versatile intermediate that can participate in various chemical reactions. The compound can form hydrogen bonds and undergo nucleophilic substitution, making it useful in the synthesis of more complex molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-Chloro-2-pentanone

Molecular Formula: C₅H₉ClO Molecular Weight: 120.58 g/mol CAS Registry Number: 5891-21-4 Synonyms: 5-Chloropentan-2-one, Methyl 3-chloropropyl ketone .

Structural and Functional Differences:

- Functional Groups: Unlike 3-chloro-5-hydroxy-2-pentanone, 5-chloro-2-pentanone lacks a hydroxyl group, resulting in reduced polarity and hydrogen-bonding capacity.

- Positional Isomerism : The chlorine atom is located at position 5 (terminal carbon) instead of position 3, altering its electronic and steric properties.

Physicochemical Properties:

| Property | This compound | 5-Chloro-2-pentanone |

|---|---|---|

| Molecular Weight | 136.58 g/mol | 120.58 g/mol |

| Boiling Point | Not reported | 67–69°C (145 mmHg) |

| Solubility | Higher (due to hydroxyl group) | Lower (non-polar) |

5-(Furan-3-yl)-5-hydroxy-2-pentanone

Molecular Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol CAS Registry Number: 34435-70-6 Synonyms: 5-(3-Furanyl)-5-hydroxy-2-pentanone .

Key Differences:

- Substituent : Aromatic furan ring replaces the chlorine atom, introducing π-electron conjugation and aromatic stability.

- Functionality : Hydroxyl group at position 5 is retained, but the furan moiety confers distinct electronic effects.

This compound Acetate

Molecular Formula: C₇H₁₁ClO₃ Molecular Weight: 178.61 g/mol Synonyms: 5-Acetoxy-3-chloro-2-pentanone, 3-Chloro-4-oxopentyl acetate .

Modifications and Implications:

This compound

- Biosynthesis: Produced in pear root cells via enzymatic reactions involving 5-hydroxy-2-pentanone and chlorinating agents .

5-Chloro-2-pentanone

- Industrial Synthesis: Prepared via Friedel-Crafts acylation or chlorination of 2-pentanone derivatives .

Activité Biologique

3-Chloro-5-hydroxy-2-pentanone, with the molecular formula CHClO, is an organic compound recognized for its role as an intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is a colorless liquid that is soluble in water and various organic solvents. The compound primarily targets aldehydes and ketones, engaging in nucleophilic reactions that can lead to the formation of oximes and hydrazones. The biochemical pathways influenced by this compound involve several key reactions:

- Oxidation : Converts this compound to corresponding ketones or carboxylic acids.

- Reduction : Leads to the formation of alcohols.

- Substitution : The chlorine atom can be replaced by other functional groups, allowing for diverse chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibits growth through disruption of cellular processes. The compound's action is hypothesized to involve the alteration of membrane integrity and interference with metabolic pathways.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been investigated for its antioxidant capabilities. It scavenges free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Synthesis of Thiamine Analogues : this compound plays a pivotal role in synthesizing thiamine (Vitamin B1) analogues. In a multi-step synthesis involving aspartic acid, this compound facilitates the formation of DL-Thiamic acid, demonstrating its utility in pharmaceutical applications.

- Antimicrobial Testing : In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, supporting its potential as a therapeutic agent.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Target Organisms/Systems | Reference |

|---|---|---|---|

| Antimicrobial | Disruption of cellular processes | Staphylococcus aureus, E. coli | |

| Antioxidant | Scavenging free radicals | Cellular systems | |

| Synthesis of Thiamine | Intermediate in thiamine synthesis | Thiamine analogues |

Q & A

Q. What are the key limitations in current research on this compound, and how can they be addressed?

- Methodological Answer : Major gaps include incomplete ecotoxicological profiles and stereoselective synthesis data. Future work should:

- Expand in silico toxicity predictions using EPI Suite or TEST software .

- Develop enantioselective synthetic routes with >90% ee .

- Publish negative results (e.g., failed reaction conditions) to refine methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.